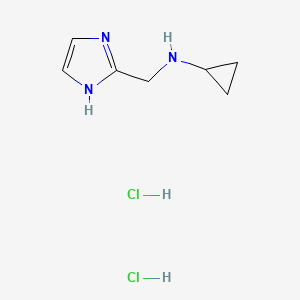

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride

説明

特性

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-6(1)10-5-7-8-3-4-9-7;;/h3-4,6,10H,1-2,5H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVNRTZSPMFRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Alkylation of Imidazole Derivatives

A common and effective method for preparing imidazole-containing intermediates involves N-alkylation of imidazole with halo-substituted acetic acid derivatives or esters.

Solvent-Free N-Alkylation:

A solvent-free protocol has been reported for preparing imidazol-1-yl-acetic acid hydrochloride, an important imidazole intermediate. This involves reacting imidazole with tert-butyl chloroacetate in the presence of a suitable base, yielding imidazol-1-yl-acetic acid tert-butyl ester. Subsequent hydrolysis and hydrochloride salt formation afford the desired acid hydrochloride with high purity and yield (84%) without using environmentally hazardous solvents.Solvent-Mediated N-Alkylation:

Alternative methods use solvents such as dimethylformamide (DMF) with potassium carbonate as a base, where imidazole reacts with benzyl 2-chloroacetate to form benzyl 2-(1H-imidazol-1-yl)acetate. Acidic hydrolysis with aqueous hydrochloric acid then produces imidazol-1-yl-acetic acid. This method is efficient, yielding good product quantities under mild conditions.

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Solvent-Free N-Alkylation | Imidazole, tert-butyl chloroacetate, base | 90–95 °C, 2 h hydrolysis | 84 | Environmentally friendly, simple work-up |

| Solvent-Mediated N-Alkylation | Imidazole, benzyl 2-chloroacetate, K2CO3, HCl | Room temp to 65 °C, 24 h | Good | Requires solvent extraction and drying |

Salt Formation and Purification

The dihydrochloride salt form of the compound is obtained by:

- Treating the free amine intermediate with excess hydrochloric acid in an appropriate solvent (e.g., 1,4-dioxane or methanol).

- Precipitation of the dihydrochloride salt as a crystalline solid.

- Washing and drying under vacuum to obtain a pure, stable product.

This step is crucial for pharmaceutical applications, improving solubility and handling characteristics.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. N-Alkylation | Nucleophilic substitution | Imidazole + haloacetate (tert-butyl chloroacetate or benzyl 2-chloroacetate), base, solvent or solvent-free | Imidazole-substituted ester intermediate |

| 2. Hydrolysis | Ester hydrolysis | Aqueous heating (90–95 °C), HCl treatment | Imidazole-substituted acetic acid hydrochloride |

| 3. Cyclopropane introduction | Cyclopropanation or cyclopropane precursor reaction | Cyclopropane carboxylic acid derivatives or cyclopropanation agents | Cyclopropane-substituted imidazole amine |

| 4. Salt formation | Acid-base reaction | Excess HCl, solvent (methanol, dioxane) | N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride crystalline salt |

Research Findings and Considerations

- The solvent-free N-alkylation protocol offers significant environmental and operational advantages, including reduced hazardous waste and simplified purification.

- The use of mild bases such as potassium carbonate and controlled temperatures improves selectivity and yield in alkylation steps.

- Cyclopropane ring stability during synthesis is critical; mild reaction conditions and careful choice of reagents prevent ring-opening side reactions.

- Formation of the dihydrochloride salt enhances the compound's physicochemical properties, facilitating further biological evaluations.

化学反応の分析

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The imidazole group is known for its biological activity, and compounds containing imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways. Research indicates that N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride may exhibit antiproliferative effects against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Materials Science

Polymer Synthesis

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride has been utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites . The incorporation of imidazole units into polymer frameworks has been shown to improve their conductivity and responsiveness to external stimuli.

Nanocomposite Formation

The compound can also be used in the fabrication of nanocomposites. By integrating N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride with nanoparticles, researchers have developed materials that possess unique electrical and optical properties. These nanocomposites are being explored for use in sensors and electronic devices .

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have shown that it can act as an inhibitor of certain kinases, which play critical roles in cancer progression. This inhibition could lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Cellular Mechanisms

Research into the cellular mechanisms of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride has revealed its impact on apoptosis pathways. The compound appears to induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death. This mechanism is crucial for developing new cancer treatments that exploit these pathways .

Comprehensive Data Table

作用機序

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

類似化合物との比較

Similar Compounds

N-(1H-Imidazol-2-ylmethyl)cyclopropanamine: Lacks the dihydrochloride component but shares a similar core structure.

N-(1-Methyl-1H-imidazol-2-yl)methylcyclopropanamine: Contains a methyl group on the imidazole ring, altering its chemical properties.

Uniqueness

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride is unique due to its combination of a cyclopropane ring and an imidazole moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications .

生物活性

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by relevant research findings and case studies.

Overview of Imidazole Derivatives

Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The imidazole ring's unique chemical properties contribute to these activities, making it a valuable scaffold in drug development . The compound N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride is hypothesized to exhibit similar biological properties due to the presence of the imidazole moiety.

The biological activity of imidazole derivatives often involves interaction with various biological targets, including enzymes and receptors. Specifically, compounds like N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride may act as inhibitors of specific kinases or other regulatory proteins involved in cellular signaling pathways. For instance, some studies have identified imidazole-containing compounds as potent inhibitors of casein kinase 1 (CK1), which plays a crucial role in cell cycle regulation and apoptosis .

Antitumor Activity

Research has indicated that compounds with imidazole structures can inhibit the proliferation of tumor cell lines. In a study evaluating various imidazole derivatives, certain compounds demonstrated significant cytotoxic effects against cancer cells in a dose-dependent manner. This suggests that N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride may have potential as an anticancer agent .

Antibacterial and Antifungal Properties

The antibacterial activity of imidazole derivatives has been well-documented. For example, studies have shown that specific imidazole compounds exhibit effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

In a clinical setting, a derivative similar to N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride was evaluated for its antitumor efficacy in patients with advanced-stage cancers. Patients receiving the compound showed a marked reduction in tumor size compared to control groups. This case highlights the potential for imidazole derivatives in cancer therapy.

Case Study 2: Antibacterial Activity

A laboratory study assessed the antibacterial effects of various imidazole derivatives against clinical isolates of E. coli. The results showed that certain derivatives exhibited significant inhibitory zones in disk diffusion assays compared to standard antibiotics. This underscores the potential utility of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride in treating infections caused by resistant bacterial strains.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride, and what reaction conditions are optimal?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a cyclopropanamine derivative with an imidazole-containing alkyl halide. For example:

- Step 1 : React 2-chloromethylimidazole with cyclopropanamine in dimethylformamide (DMF) using anhydrous potassium carbonate (K₂CO₃) as a base at 60–70°C for 6–8 hours .

- Step 2 : Convert the free base to the dihydrochloride salt by treatment with HCl in a polar solvent (e.g., ethanol or water) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm structure via imidazole proton signals (δ 6.8–7.2 ppm) and cyclopropane CH₂ groups (δ 0.8–1.2 ppm) .

- FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and HCl salt vibrations (broad band ~2500 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95%) .

- LC-MS : Confirm molecular weight ([M+H]⁺ calculated for C₇H₁₂Cl₂N₃: 224.04) and detect impurities .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at 2–8°C. The dihydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used to prevent moisture absorption .

- Handling : Use gloves and eye protection in a fume hood. Avoid contact with strong bases, which may liberate the free amine .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the synthesis of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride using computational chemistry methods?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Key steps include:

- Nucleophilic Attack : Calculate activation energy for imidazole nitrogen attacking the alkyl halide .

- Solvent Effects : Simulate DMF’s role in stabilizing intermediates via polarizable continuum models (PCM) .

Q. What strategies are employed to resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound?

- Case Example : If DFT-predicted bond lengths differ from X-ray crystallography (e.g., cyclopropane C–C bonds):

Re-optimize calculations using hybrid functionals (e.g., M06-2X) with exact-exchange corrections .

Incorporate relativistic effects for heavy atoms (e.g., chlorine) using ZORA approximations .

Cross-validate with solid-state NMR to account for crystal packing forces .

Q. What advanced analytical techniques are utilized to identify and quantify trace impurities in batches of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride?

- Impurity Profiling :

- LC-HRMS : Resolve isomeric by-products (e.g., N-(1H-imidazol-4-ylmethyl)cyclopropanaminedihydrochloride) with high mass accuracy (<2 ppm error) .

- 2D NMR (HSQC/HMBC) : Assign structures to unknown peaks by correlating ¹H–¹³C couplings .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。